4-(3,4-Dihydroxyphenyl)-5-beta-D-glucopyranosyloxy-7-methoxycoumarin
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Overview
Description
The compound seems to be a glucosylated, methoxylated coumarin with a 3,4-dihydroxyphenyl group . The 3,4-dihydroxyphenyl group is an important component in various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized. For instance, deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone has been successfully produced .
Scientific Research Applications
Uncoupling Behavior in Spinach Chloroplasts
- Application : This compound, as part of the 4-phenylcoumarins group, has been found to act as uncouplers in spinach chloroplasts. These compounds inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).
Antimicrobial Properties
- Application : As part of the aryl coumarin glucosides, this compound shows antimicrobial activity. A related compound, asphodelin A 4'-O-beta-d-glucoside, exhibited moderate to potent antimicrobial activities, suggesting a potential application in combating microbial infections (El‐Seedi, 2007).
Cytotoxicity Against Cancer Cell Lines
- Application : A structurally similar compound, 5-O-β-D-glucopyranosyl-4-(4-hydroxyphenyl)-7-methoxy-2H-chromen-2-one, demonstrated cytotoxicity against various human cancer cell lines, hinting at potential applications in cancer research (Olmedo et al., 2007).
Corrosion Inhibition
- Application : In the field of materials science, a related compound, 5-O-β-D-glucopyranosyl-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin, has been used as a corrosion inhibitor in steel, demonstrating significant protection against corrosion (Espinoza-Vázquez et al., 2022).
Chemopreventive Properties
- Application : Compounds within the same class have shown potential chemopreventive properties, such as inhibition of MMP-2 secretion from brain tumor cells. This indicates their potential role in cancer prevention and treatment (Ngameni et al., 2006).
Biotransformation Activities
- Application : These compounds demonstrate diverse biotransformative activities, including glucosylation of phenolic and benzylic hydroxyl groups and reduction of formyl groups. This can be important for the production of valuable glucosides (Kanho et al., 2005).
Future Directions
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-10-5-14-18(11(7-17(26)31-14)9-2-3-12(24)13(25)4-9)15(6-10)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-7,16,19-25,27-29H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHUVGJBWDUSA-RECXWPGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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